N-[(2-Bromo-4-chlorophenyl)methyl]-3-methylaniline
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Overview
Description
N-[(2-Bromo-4-chlorophenyl)methyl]-3-methylaniline is a chemical compound characterized by its bromine and chlorine atoms on the phenyl ring and a methylaniline group. This compound is part of the broader class of aromatic amines, which are known for their diverse applications in various fields such as organic synthesis, pharmaceuticals, and materials science.
Synthetic Routes and Reaction Conditions:
Bromination and Chlorination: The compound can be synthesized by sequentially introducing bromine and chlorine atoms onto a benzene ring through electrophilic aromatic substitution reactions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through a multi-step synthesis involving the bromination and chlorination of benzene derivatives, followed by the methylation of the resulting aniline derivative. The process requires careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as nitro compounds or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the bromine and chlorine positions on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Typical reagents include halogenating agents (e.g., Br₂, Cl₂) and nucleophiles (e.g., sodium methoxide).
Major Products Formed:
Oxidation: Nitro derivatives, quinones.
Reduction: Amine derivatives.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
N-[(2-Bromo-4-chlorophenyl)methyl]-3-methylaniline has found applications in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in the development of pharmaceuticals, particularly in the design of new drugs targeting specific diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-[(2-Bromo-4-chlorophenyl)methyl]-3-methylaniline exerts its effects involves interactions with molecular targets and pathways. For example, in biological systems, the compound may bind to specific receptors or enzymes, leading to biological responses such as inhibition of microbial growth or modulation of cellular processes.
Comparison with Similar Compounds
N-[(2-Bromo-4-chlorophenyl)methyl]-3-methylaniline is similar to other aromatic amines, but its unique combination of bromine and chlorine atoms on the phenyl ring sets it apart. Some similar compounds include:
N-[(2-Bromo-4-chlorophenyl)methyl]-4-methylaniline
N-[(2-Bromo-4-chlorophenyl)methyl]-2-methylaniline
N-[(2-Bromo-4-chlorophenyl)methyl]-3-ethylaniline
These compounds share structural similarities but differ in the position and nature of the substituents on the aniline ring, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
N-[(2-bromo-4-chlorophenyl)methyl]-3-methylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrClN/c1-10-3-2-4-13(7-10)17-9-11-5-6-12(16)8-14(11)15/h2-8,17H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTGMLCTTPCOHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NCC2=C(C=C(C=C2)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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